molecular formula C21H17N3O3S2 B2593660 3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309585-33-7

3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2593660
M. Wt: 423.51
InChI Key: PKPXRHNDPVREDR-UHFFFAOYSA-N
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Description

“3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a chemical compound that belongs to a class of molecules known as thiazolopyrimidines . These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, and antihypertensive activities .


Synthesis Analysis

Thiazolopyrimidines are typically synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Studies have examined the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives, focusing on their systemic clearance, hepatic extraction, and efforts to increase oral exposure through potential prodrugs. These compounds, acting as beta3-adrenergic receptor agonists, show variable oral bioavailability across different species, indicating the complexity of their absorption and first-pass metabolism. Efforts to improve oral bioavailability led to the design of derivatives with reduced hydrogen bonding sites, enhancing their pharmacokinetic profiles (Stearns et al., 2002).

Material Science Applications

Thiazole azodyes containing sulfonamide moieties have been utilized for UV protection and antimicrobial treatments of cotton fabrics. These dyes offer not only enhanced dyeability but also confer significant functional benefits, such as improved fastness and protective properties against UV radiation and bacterial growth, showcasing their utility in fabric treatment technologies (Mohamed et al., 2020).

Therapeutic Potential

The therapeutic applications of related compounds span various areas:

  • Anticancer and Radiosensitizing Effects : Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and ability to enhance the cell-killing effect of γ-radiation. Certain compounds showed higher activity than the reference drug doxorubicin, indicating their potential as effective anticancer and radiosensitizing agents (Ghorab et al., 2015).

  • Antimicrobial Activity : Derivatives have been tested for antimicrobial activity, revealing their effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. This highlights their potential as novel antibacterial agents (Poręba et al., 2015).

properties

IUPAC Name

3-acetyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-13-11-16(20-23-19-7-4-10-22-21(19)28-20)8-9-18(13)24-29(26,27)17-6-3-5-15(12-17)14(2)25/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPXRHNDPVREDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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